Methods of Application: In peptide synthesis, Z-Nle-OH is incorporated into peptides via standard solid-phase synthesis techniques
Results and Outcomes: The use of Z-Nle-OH in peptide synthesis has been shown to yield peptides with high purity levels, often exceeding 98% as determined by HPLC analysis. The enantiomer content is kept below 0.5%, indicating a high degree of stereochemical integrity .
Application Summary: In medicinal chemistry, Z-Nle-OH is utilized for the synthesis of drug precursors, particularly those that require the incorporation of non-standard amino acids.
Methods of Application: The compound is used in solution-phase peptide synthesis, where it is coupled with other amino acids or pharmaceutical intermediates under controlled conditions to form the desired product.
Results and Outcomes: The synthesis processes involving Z-Nle-OH lead to the production of complex drug molecules. The efficacy of these molecules is often assessed through ligand-binding assays, where Z-Nle-OH derivatives demonstrate suitable binding properties .
Application Summary: Z-Nle-OH finds applications in analytical chemistry, where it serves as a standard or reference compound in chromatographic analyses.
Methods of Application: It is used in calibration curves for HPLC and other chromatographic methods to determine the concentration of similar compounds in a mixture.
Results and Outcomes: The use of Z-Nle-OH as a standard allows for accurate quantification of analytes with a margin of error typically less than 2%, facilitating precise analytical measurements .
Z-Nle-OH, also known as N-alpha-benzyloxycarbonyl-L-norleucine, is a synthetic amino acid derivative. It is formed by attaching a benzyloxycarbonyl (Z) protecting group to the amino group (N-alpha) of L-norleucine, a naturally occurring amino acid with one additional carbon atom compared to leucine []. Z-Nle-OH is a key building block used in peptide synthesis, particularly in the creation of research peptides and potential drug candidates [].
Z-Nle-OH has a linear molecular structure with several key features:
Z-Nle-OH is likely to be similar in safety hazards to other Z-protected amino acids. Here are some general considerations: